molecular formula C15H13N B1582135 1-Phenyl-3,4-dihydroisoquinoline CAS No. 52250-50-7

1-Phenyl-3,4-dihydroisoquinoline

Numéro de catalogue B1582135
Numéro CAS: 52250-50-7
Poids moléculaire: 207.27 g/mol
Clé InChI: CTOQBSUYGFNMJX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Phenyl-3,4-dihydroisoquinoline (PDIQ) is a heterocyclic compound containing both an aromatic and an aliphatic ring. It is a white crystalline solid with a melting point of approximately 150 °C. PDIQ has been studied extensively due to its potential pharmacological properties and its potential applications in medicinal chemistry. It is a structural analog of the neurotransmitter dopamine, and has been investigated for its ability to interact with dopamine receptors in the central nervous system.

Applications De Recherche Scientifique

Monoamine Oxidase Inhibition

1-Phenyl-3,4-dihydroisoquinoline: derivatives have been studied for their potential as monoamine oxidase (MAO) inhibitors . These compounds could be significant in the treatment of neurological disorders such as depression, Parkinson’s disease, and Alzheimer’s disease, where MAO plays a role in the degradation of neurotransmitters.

Cholinesterase Inhibition

Research indicates that certain derivatives of 1-Phenyl-3,4-dihydroisoquinoline show inhibitory activity against butyrylcholine esterase (BChE) . This is particularly relevant for conditions like Alzheimer’s disease, where cholinesterase inhibitors can help manage symptoms by increasing neurotransmitter levels.

Neurodegenerative Disease Treatment

The compound’s role in the inhibition of enzymes like MAO and BChE positions it as a candidate for the development of treatments for neurodegenerative diseases . These diseases are often characterized by the death of neurons due to abnormal protein aggregation and low neurotransmitter levels.

Tubulin Polymerization Inhibition

Some studies suggest that 1-Phenyl-3,4-dihydroisoquinoline compounds can act as tubulin polymerization inhibitors . This application is crucial in cancer research, as the inhibition of tubulin polymerization can prevent cancer cell division and proliferation.

Synthesis of Antidepressant/Anticonvulsant/Anti-Alzheimer Agents

The compound has been used in the synthesis of agents with potential antidepressant, anticonvulsant, and anti-Alzheimer properties . This highlights its versatility and importance in the development of new pharmacological treatments.

Chemical Intermediate

1-Phenyl-3,4-dihydroisoquinoline serves as a chemical intermediate in the preparation of more complex chemical entities . This application is fundamental in synthetic organic chemistry, where it can lead to the creation of various pharmacologically active compounds.

Mécanisme D'action

Target of Action

The primary targets of 1-Phenyl-3,4-dihydroisoquinoline are monoamine oxidase (MAO)-A and -B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) . These enzymes play crucial roles in the nervous system. Monoamine oxidases are involved in breaking down neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Acetylcholine esterase and butyrylcholine esterase are responsible for the breakdown of the neurotransmitter acetylcholine, which is important for memory and learning .

Mode of Action

1-Phenyl-3,4-dihydroisoquinoline interacts with its targets by inhibiting their activity. This inhibition prevents the breakdown of certain neurotransmitters in the brain, leading to an increase in their levels . For example, it has been found that the best antidepressant effect of certain derivatives of 1-Phenyl-3,4-dihydroisoquinoline are likely mediated by an increase in central nervous system serotonin (5-HT) and norepinephrine (NE) .

Biochemical Pathways

The action of 1-Phenyl-3,4-dihydroisoquinoline affects the biochemical pathways of the neurotransmitters it helps to preserve. By inhibiting the enzymes that break down these neurotransmitters, it indirectly influences the signaling pathways that these neurotransmitters are involved in. This can lead to changes in mood, pain perception, and seizure threshold .

Result of Action

The result of the action of 1-Phenyl-3,4-dihydroisoquinoline is an increase in the levels of certain neurotransmitters in the brain. This can lead to various effects at the molecular and cellular level, including changes in neuronal signaling and synaptic plasticity. In particular, certain derivatives of 1-Phenyl-3,4-dihydroisoquinoline have been found to exhibit potent antidepressant activity and display antidepressant effects in a dose-dependent manner .

Propriétés

IUPAC Name

1-phenyl-3,4-dihydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOQBSUYGFNMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346144
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3,4-dihydroisoquinoline

CAS RN

52250-50-7
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052250507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-3,4-dihydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3,4-dihydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PHENYL-3,4-DIHYDROISOQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96YVC3YJ6A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

75.5 g (532 mmol, 1.2 eq.) of P2O5 are added with stirring to a solution of 100.0 g (446 mmol) of N-(2-phenylethyl)benzamide in 375 ml of xylene. 124.1 ml (1.34 mol, 3.0 eq.) of PPCl3 are subsequently added, and the reaction mixture is refluxed with TLC monitoring. When the conversion is complete, the reaction solution is poured while hot onto ice and carefully adjusted to pH=12 using 20% NaOH. The phosphate which precipitates in the process is dissolved by addition of water. The product is subsequently extracted with toluene, converted into the hydrochloride using 1 N HCl and extracted with sufficient water. The aqueous phase is rendered basic again using 20% NaOH with ice-cooling, the reaction product is extracted with toluene, dried over MgSO4 and evaporated to dryness under reduced pressure, giving 89.7 g (432.9 mmol) of a viscous yellow oil, corresponding to 97% of theory.
Name
Quantity
75.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
375 mL
Type
solvent
Reaction Step Two
[Compound]
Name
PPCl3
Quantity
124.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 2
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 3
Reactant of Route 3
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 4
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 5
Reactant of Route 5
1-Phenyl-3,4-dihydroisoquinoline
Reactant of Route 6
1-Phenyl-3,4-dihydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.